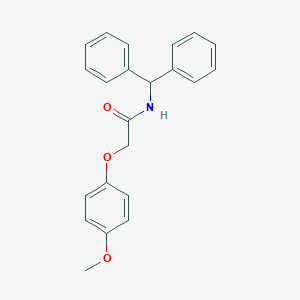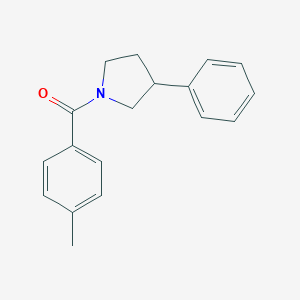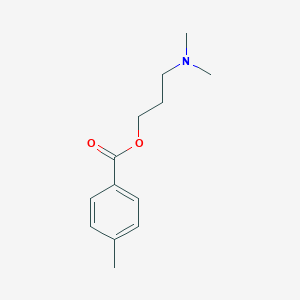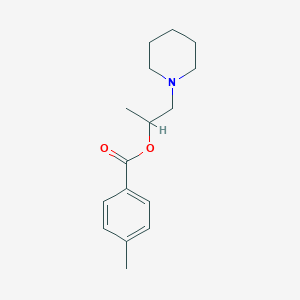
3-(Dimethylamino)propyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl furan-2-carboxylate is not fully understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, including neurotransmitters and amino acids. It is also believed to have anti-inflammatory and anti-tumor properties, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, and it has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Dimethylamino)propyl furan-2-carboxylate is its versatility in the synthesis of various bioactive compounds. It is also relatively easy to synthesize, making it a useful tool for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-(Dimethylamino)propyl furan-2-carboxylate in scientific research. One area of focus is the synthesis of new drugs and bioactive compounds using this compound as a building block. Another area of focus is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders and viral infections. There is also potential for the use of this compound in the development of new materials and catalysts.
Métodos De Síntesis
The synthesis of 3-(Dimethylamino)propyl furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound as a white crystalline solid with a melting point of 88-90°C.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl furan-2-carboxylate has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block for the synthesis of various drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. It has also been used in the synthesis of various bioactive compounds, including neurotransmitters and amino acids.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl furan-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-4-8-14-10(12)9-5-3-7-13-9/h3,5,7H,4,6,8H2,1-2H3 |
Clave InChI |
RYQWWAKLPRZUBT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC=CO1 |
SMILES canónico |
CN(C)CCCOC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
